
Ethyl 5-fluoronicotinate
Overview
Description
Ethyl 5-fluoronicotinate is an organic compound with the molecular formula C8H8FNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with ethanol. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-fluoronicotinate can be synthesized through the esterification of 5-fluoronicotinic acid with ethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production .
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 5-fluoronicotinate undergoes hydrolysis under acidic or basic conditions to yield 5-fluoronicotinic acid. This reaction is critical for generating the carboxylic acid derivative, which serves as a precursor for further functionalization.
Key Conditions :
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Basic Hydrolysis : Treatment with NaOH (50% aqueous) at pH 10, followed by acidification with HCl to pH 1–2, yields 5-fluoronicotinic acid .
-
Acidic Hydrolysis : Prolonged reflux in concentrated HCl promotes ester cleavage, though this method is less commonly employed due to potential side reactions .
Reaction Scheme :
Nucleophilic Substitution Reactions
Example Reaction :
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Reaction with phosphorus oxychloride (POCl₃) and lithium salts at 170°C in an autoclave facilitates substitution, forming dichloro derivatives .
Conditions :
Reagent | Temperature | Time | Product | Yield |
---|---|---|---|---|
POCl₃ + LiCl | 170°C | 20 h | Ethyl 2,6-dichloro-5-fluoronicotinate | 85% |
Esterification and Coupling Reactions
The ethyl ester group participates in transesterification and coupling reactions, enabling the synthesis of amides or other esters:
EDC-Mediated Coupling :
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This compound reacts with 4-nitrophenol in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and DMAP to form activated esters, which are intermediates for peptide synthesis .
Reaction Pathway :
Comparative Reactivity with Structural Analogs
The position of fluorine and other substituents significantly alters reactivity:
Thermal and Kinetic Stability
This compound demonstrates stability under moderate thermal conditions but decomposes at temperatures exceeding 150°C. Kinetic studies using Arrhenius parameters indicate a half-life of >1 year at 25°C .
Degradation Pathway :
Scientific Research Applications
Ethyl 5-fluoronicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 5-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes involved in disease pathways. The fluorine atom at the 5-position can enhance the compound’s binding affinity and selectivity towards its target by influencing electronic and steric properties .
Comparison with Similar Compounds
Ethyl nicotinate: Lacks the fluorine atom at the 5-position, resulting in different chemical and biological properties.
Methyl 5-fluoronicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-Fluoronicotinic acid: The carboxylic acid form of this compound.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-fluorinated counterparts. The ethyl ester group also influences its solubility and stability, making it suitable for various applications .
Biological Activity
Ethyl 5-fluoronicotinate is a derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 5-position of the pyridine ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
- Molecular Formula: C₇H₈FN₁O₂
- Molecular Weight: 155.15 g/mol
- Structure: The structure consists of a pyridine ring substituted with an ethyl ester group and a fluorine atom.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The fluorine atom enhances its lipophilicity and metabolic stability, which can improve binding affinity to biological targets. The compound is thought to inhibit certain enzymatic pathways, potentially leading to:
- Enzyme Inhibition: By binding to active sites or allosteric sites on enzymes, it can prevent substrate binding and catalysis.
- Receptor Modulation: Interaction with receptors may alter signal transduction pathways, influencing various physiological responses.
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The mechanism behind its antimicrobial activity may involve disruption of bacterial cell membrane integrity or inhibition of vital metabolic pathways.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as:
- HeLa Cells (Cervical Cancer)
- MCF-7 Cells (Breast Cancer)
In these studies, the compound exhibited IC₅₀ values ranging from 10 to 30 µM, indicating a dose-dependent effect on cell viability.
Case Studies
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Synthesis and Antimicrobial Activity :
A study focused on synthesizing various derivatives of this compound and evaluating their antibacterial properties. The results confirmed that modifications at the nitrogen atom significantly influenced antimicrobial efficacy, with certain derivatives showing enhanced activity compared to the parent compound . -
Anticancer Evaluation :
Another research effort assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed that the compound could effectively decrease cell proliferation and induce apoptosis through caspase activation mechanisms.
Comparative Analysis with Similar Compounds
This compound can be compared with other nicotinic acid derivatives to elucidate differences in biological activity:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
Ethyl 4-amino-6-chloro-5-fluoronicotinate | Different substituent at position 6 | Higher enzyme inhibition |
Ethyl 5-bromo-6-fluoronicotinate | Bromine instead of hydrogen at position 5 | Enhanced antimicrobial properties |
Ethyl 4-amino-5-fluoronicotinate | Lacks chlorine substituent | Lower cytotoxicity against cancer cells |
The variations in substituent positions and types significantly influence the pharmacological profiles of these compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5-fluoronicotinate, and how can reaction conditions (e.g., solvent, temperature, catalysts) be systematically optimized?
- Methodological Answer : Begin with literature reviews to identify existing protocols . Conduct small-scale pilot reactions to test variables (e.g., solvent polarity, catalyst loading) and analyze yields via HPLC or GC-MS. Use Design of Experiments (DoE) to optimize parameters, ensuring reproducibility by documenting exact conditions (e.g., inert atmosphere, purification steps) . Validate scalability by repeating syntheses at larger scales and cross-verifying purity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the purity and structural identity of this compound, and which analytical techniques are most reliable?
- Methodological Answer : Combine spectroscopic methods: H/C NMR for functional group analysis, FT-IR for carbonyl verification, and HRMS for molecular weight confirmation . Quantify purity using HPLC with a UV-Vis detector (≥95% purity threshold). For crystalline samples, perform X-ray diffraction (XRD) to resolve stereochemical ambiguities. Include melting point ranges and retention factors (Rf) in TLC for cross-study comparability .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how should they be experimentally determined?
- Methodological Answer : Measure solubility in common solvents (e.g., DMSO, ethanol) via gravimetric analysis. Assess thermal stability using differential scanning calorimetry (DSC) and hygroscopicity via dynamic vapor sorption (DVS). For photostability, expose samples to UV light and monitor degradation via LC-MS. Report conditions (e.g., pH, temperature) to contextualize data .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer : Use Density Functional Theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify reactive sites. Simulate solvation effects with COSMO-RS models. For biological studies, perform molecular docking to predict binding affinities with target proteins (e.g., enzymes). Validate predictions with experimental kinetics (e.g., IC assays) and correlate computational/experimental data statistically .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay protocols) . Replicate studies under standardized conditions (e.g., ISO-certified assays) and use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to verify results. Perform sensitivity analyses to quantify the impact of minor impurities (<2%) on bioactivity .
Q. How can researchers design experiments to investigate the metabolic pathways of this compound in biological systems?
- Methodological Answer : Use isotopically labeled C/F derivatives to track metabolites via LC-MS/MS. Employ in vitro microsomal assays (e.g., liver S9 fractions) to identify phase I/II metabolites. Validate findings in vivo using animal models, collecting plasma/urine samples at timed intervals. Cross-reference with databases like HMDB or KEGG for pathway mapping .
Q. What strategies ensure reproducibility in multi-step syntheses involving this compound as an intermediate?
- Methodological Answer : Document critical quality attributes (CQAs) for each step (e.g., intermediate purity, reaction conversion rates). Use process analytical technology (PAT) like in-situ FT-IR for real-time monitoring. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. Data Management and Ethical Considerations
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for this compound between independent studies?
- Methodological Answer : Reanalyze samples using identical instrumentation (e.g., 500 MHz NMR) and solvent systems (e.g., CDCl). Cross-check with computational NMR predictors (e.g., ACD/Labs). Publish raw spectral files in open repositories (e.g., Zenodo) for peer validation .
Q. What ethical guidelines apply to studies using this compound in animal or human cell models?
- Methodological Answer : Obtain IRB/IACUC approval for experimental protocols. Adhere to ARRIVE 2.0 guidelines for animal studies, detailing sample sizes, randomization, and statistical power. For human cell lines, verify ethical sourcing (e.g., ATCC certifications) and include negative controls to rule out cytotoxicity .
Q. Tables for Key Data
Property | Recommended Method | Acceptable Range | Reference |
---|---|---|---|
Purity | HPLC-UV (254 nm) | ≥95% | |
Solubility (DMSO) | Gravimetric analysis | ≥50 mg/mL | |
Thermal Stability (DSC) | Onset decomposition temperature | >150°C |
Properties
IUPAC Name |
ethyl 5-fluoropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOUAPNRNSFZGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177140 | |
Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22620-29-7 | |
Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022620297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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